1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride
CAS No.: 1443980-12-8
Cat. No.: VC2577631
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443980-12-8 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(5,4-8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
| Standard InChI Key | RWXFXKKNGMUCMM-UHFFFAOYSA-N |
| SMILES | CC1CCC1(CN)C(=O)O.Cl |
| Canonical SMILES | CC1CCC1(CN)C(=O)O.Cl |
Introduction
Basic Properties and Structure
Physical Properties
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride possesses several important physical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 1443980-12-8 |
| Molecular Weight | 179.64 g/mol |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Physical State | Solid (at standard conditions) |
| Solubility | Enhanced water solubility (due to hydrochloride salt form) |
The hydrochloride salt form significantly enhances the compound's solubility in water compared to its free base form (CAS: 1444103-36-9), making it more suitable for various scientific applications that require aqueous solutions .
Chemical Structure
The chemical structure of 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride features a cyclobutane ring as its core structural element. The compound has several key structural features:
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A cyclobutane ring (four-membered carbon ring)
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A methyl group (-CH₃) attached to the 2-position of the cyclobutane ring
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A carboxylic acid group (-COOH) at the 1-position
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An aminomethyl group (-CH₂NH₂) also at the 1-position
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The amine group is protonated and paired with a chloride counter-ion in the salt form
The structural representation can be described using various chemical notations:
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IUPAC Name: 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid;hydrochloride
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InChI: InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(5,4-8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H
Molecular Properties
The molecular properties of 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride are influenced by its functional groups and structural arrangement. Key molecular properties include:
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Acid-Base Properties: The compound contains both acidic (carboxylic acid) and basic (amine) functional groups, giving it amphoteric properties similar to amino acids.
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Stereochemistry: The cyclobutane ring with substitution at positions 1 and 2 creates potential stereoisomers. The methyl group at position 2 introduces a stereogenic center, potentially leading to different stereoisomers with distinct biological activities.
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Hydrogen Bonding: The carboxylic acid and amine groups can participate in hydrogen bonding, affecting the compound's solubility, melting point, and interactions with biological systems.
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Electronic Properties: The electron distribution within the molecule influences its reactivity and interactions with other molecules or biological targets.
These molecular properties contribute to the compound's behavior in chemical reactions and its potential biological activities, making it valuable for various research applications.
Synthesis and Preparation
Reaction Conditions
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Cyclization Reactions: These typically require controlled temperature and pressure conditions, often using catalysts to facilitate ring formation.
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Nucleophilic Substitution: These reactions generally proceed under basic conditions to enhance the nucleophilicity of the amine reagent.
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Carboxylation: This may involve high-pressure equipment for introducing carbon dioxide and may require elevated temperatures.
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Salt Formation: The conversion to the hydrochloride salt is typically performed under mild conditions using aqueous or anhydrous HCl.
For industrial-scale production, these synthetic routes would be optimized for efficiency, yield, and purity. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions
Types of Reactions
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride can participate in various chemical reactions due to its functional groups. Some key reaction types include:
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Acid-Base Reactions: The carboxylic acid group can undergo deprotonation under basic conditions, while the protonated amine can be deprotonated to yield the free amine.
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Esterification: The carboxylic acid group can react with alcohols to form esters under appropriate conditions.
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Amide Formation: The carboxylic acid can react with amines to form amides, which are important linkages in peptide synthesis.
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Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using appropriate reducing agents.
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Oxidation Reactions: The cyclobutane ring can potentially undergo oxidative cleavage under harsh oxidizing conditions.
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Nucleophilic Substitution: The aminomethyl group can act as a nucleophile in various substitution reactions.
These reactions make the compound versatile in synthetic organic chemistry and potentially valuable in creating derivative compounds with diverse properties.
Reaction Mechanisms
The reaction mechanisms for 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride vary depending on the specific reaction type. For example:
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Acid-Base Reactions: These involve simple proton transfer mechanisms, where the carboxylic acid or protonated amine exchanges protons with a base or acid, respectively.
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Esterification: This typically proceeds through a nucleophilic acyl substitution mechanism, where the alcohol attacks the carbonyl carbon of the carboxylic acid, often facilitated by acid catalysis.
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Amide Formation: Similar to esterification, this involves nucleophilic attack by an amine on the carbonyl carbon, followed by elimination of water.
The reactivity of 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride is influenced by both its functional groups and the strain inherent in the cyclobutane ring structure. The ring strain can make certain reactions more favorable energetically, potentially increasing the reactivity of the compound in specific contexts.
Applications and Research Findings
Research Developments
Research on 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride and related compounds has suggested several potential areas of interest:
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Antiviral Properties: Derivatives of this compound may exhibit antiviral activities, making them candidates for antiviral drug development.
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Antimicrobial Activities: Some structurally similar compounds have shown antimicrobial properties, suggesting potential applications in developing new antibiotics.
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Synthetic Building Blocks: The compound's functionality makes it valuable as a building block in synthetic organic chemistry, particularly for creating more complex structures with potential biological activities.
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Enzyme Inhibitors: The structural features of the compound may allow it to interact with enzyme active sites, potentially inhibiting their function, which is a common mechanism for many drugs.
It's important to note that while these potential applications exist, dedicated research specifically on 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride appears limited in the current scientific literature, indicating opportunities for further investigation.
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